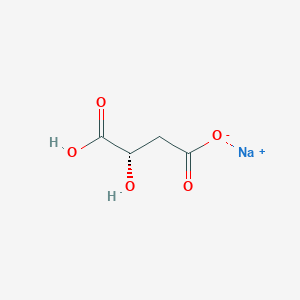
L-Malic acid hydrogen 1-sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Malic acid hydrogen 1-sodium salt is a derivative of L-malic acid, a naturally occurring dicarboxylic acid found in various fruits, particularly apples. This compound is known for its role in the citric acid cycle, a crucial metabolic pathway in living organisms. This compound is used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
L-Malic acid hydrogen 1-sodium salt can be synthesized through several methods. One common approach involves the reaction of L-malic acid with sodium hydroxide. The reaction typically occurs in an aqueous solution, where L-malic acid is neutralized by sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound often involves the fermentation of renewable resources. Microbial fermentation using genetically engineered strains of microorganisms, such as Aspergillus oryzae and Saccharomyces cerevisiae, has been explored for large-scale production. These microorganisms convert substrates like glucose into L-malic acid, which is then neutralized with sodium hydroxide to produce the sodium salt .
化学反応の分析
Types of Reactions
L-Malic acid hydrogen 1-sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to oxaloacetic acid.
Reduction: It can be reduced to succinic acid.
Substitution: It can participate in esterification reactions to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Esterification reactions typically involve alcohols and acid catalysts like sulfuric acid.
Major Products
Oxidation: Oxaloacetic acid.
Reduction: Succinic acid.
Substitution: Various esters depending on the alcohol used.
科学的研究の応用
L-Malic acid hydrogen 1-sodium salt has numerous applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Plays a role in metabolic studies and enzyme assays.
Medicine: Investigated for its potential in drug formulations and as a buffering agent.
Industry: Utilized in the food and beverage industry as a flavor enhancer and acidulant
作用機序
The mechanism of action of L-malic acid hydrogen 1-sodium salt involves its participation in the citric acid cycle. It acts as an intermediate, facilitating the conversion of pyruvate to oxaloacetate and subsequently to other metabolites. This process is crucial for energy production in cells. The compound interacts with enzymes such as malate dehydrogenase, which catalyzes the reversible conversion of malate to oxaloacetate .
類似化合物との比較
Similar Compounds
Succinic acid: Another dicarboxylic acid involved in the citric acid cycle.
Fumaric acid: An intermediate in the citric acid cycle, similar in structure to malic acid.
Tartaric acid: A dicarboxylic acid with similar chemical properties.
Uniqueness
L-Malic acid hydrogen 1-sodium salt is unique due to its specific role in the citric acid cycle and its ability to act as a chiral building block. Unlike succinic acid and fumaric acid, L-malic acid has an additional hydroxyl group, which imparts distinct chemical reactivity and biological functions .
特性
IUPAC Name |
sodium;(3S)-3,4-dihydroxy-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5.Na/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+1/p-1/t2-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJOZCIMYABYPO-DKWTVANSSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)O)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NaO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














